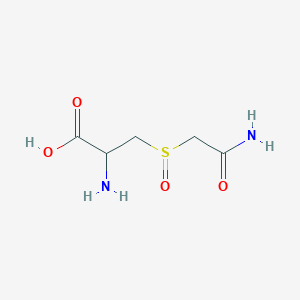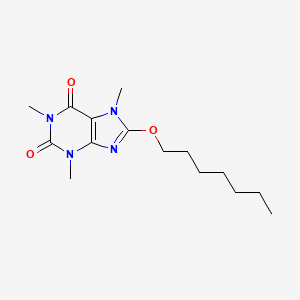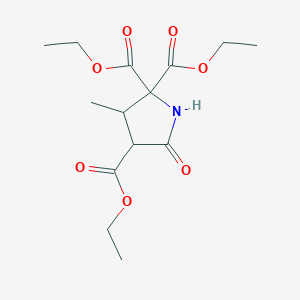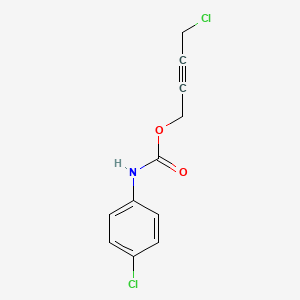
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate is a carbamate ester that is derived from the esterification of 4-chlorobut-2-yn-1-ol with 4-chlorophenylcarbamic acid. This compound is known for its application as a herbicide, particularly in agricultural settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate typically involves the reaction of 4-chlorobut-2-yn-1-ol with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a reactor with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate undergoes several types of chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Reactions are often conducted in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Aplicaciones Científicas De Investigación
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism . The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobut-2-yn-1-yl acetate: Similar structure but with an acetate group instead of a carbamate.
4-Chlorobut-2-yn-1-yl (3-chlorophenyl)carbamate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
[(4-chlorobut-2-yn-1-yl)sulfanyl]carbonitrile: Contains a sulfanyl group instead of a carbamate.
Uniqueness
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate is unique due to its specific combination of a carbamate ester and a chlorinated alkyne, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution enhances its herbicidal properties compared to similar compounds .
Propiedades
Número CAS |
4835-23-8 |
|---|---|
Fórmula molecular |
C11H9Cl2NO2 |
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
4-chlorobut-2-ynyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H9Cl2NO2/c12-7-1-2-8-16-11(15)14-10-5-3-9(13)4-6-10/h3-6H,7-8H2,(H,14,15) |
Clave InChI |
QBEXUBXQPHUBEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)OCC#CCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)

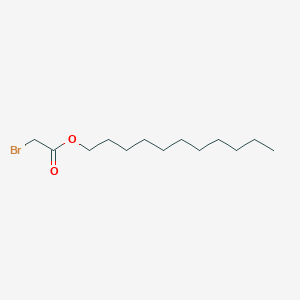
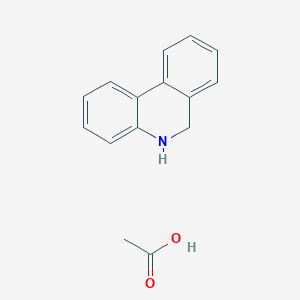
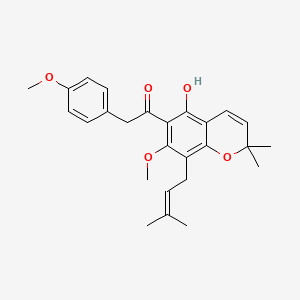
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
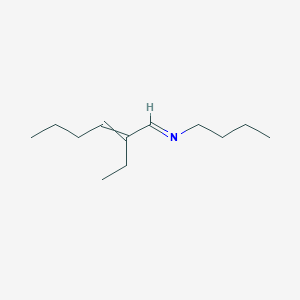
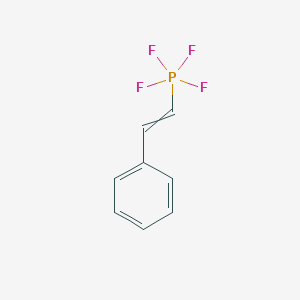
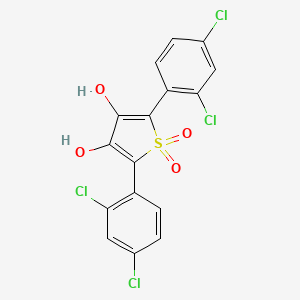
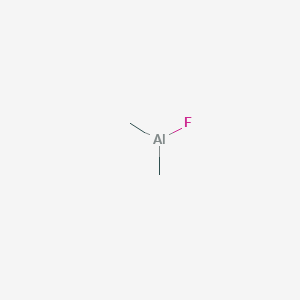
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
